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Compound of Interest

Compound Name: Ethoxy(methyl)diphenylsilane

Cat. No.: B158615

An In-Depth Technical Guide to the Spectroscopic Characterization of
Ethoxy(methyl)diphenylsilane

Introduction

Ethoxy(methyl)diphenylsilane (CAS No. 1825-59-8) is an organosilicon compound featuring
a central silicon atom bonded to a methyl group, two phenyl groups, and an ethoxy group.[1][2]
Its molecular structure combines the steric bulk and electronic properties of the phenyl groups
with the reactivity of the ethoxy-silicon bond, making it a valuable intermediate in organic
synthesis and materials science. The ethoxy group can be readily hydrolyzed to a silanol, a key
step in the formation of siloxane polymers (silicones) or for surface modification.[3][4]

A comprehensive understanding of the spectroscopic signature of
ethoxy(methyl)diphenylsilane is paramount for researchers and drug development
professionals. It allows for unambiguous identification, purity assessment, and monitoring of
chemical transformations. This guide provides a detailed analysis of its Nuclear Magnetic
Resonance (*H and 3C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in
fundamental principles and field-proven insights.

Molecular Structure and Properties

A clear visualization of the molecule is the first step in correlating its structure with the expected
spectroscopic output.
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Caption: Molecular structure of ethoxy(methyl)diphenylsilane.

Table 1: Core Physical and Chemical Properties
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Property Value Source
CAS Number 1825-59-8 [1112][5]
Molecular Formula C15H180Si [1][6]
Molecular Weight 242.39 g/mol [1][6]
Boiling Point 281.0 £ 13.0 °C at 760 mmHg [6]
Density 1.0+ 0.1 g/cm3 [6]
Refractive Index 1.541 [6]

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H NMR spectroscopy is a primary tool for elucidating the structure of organic compounds by
mapping the chemical environments of hydrogen atoms. The spectrum of
ethoxy(methyl)diphenylsilane is distinguished by four unique proton signals.

Data Summary

Table 2: Predicted *H NMR Spectroscopic Data (400 MHz, CDCls)

Si I Predicted Coupling
igha
2 . Chemical Shift  Multiplicity Integration Constant (J,
Assignment

(3, ppm) Hz)
Phenyl (Ar-H) 7.20-7.60 Multiplet 10H
Ethoxy (-O-CHz2-) ~3.8 Quartet 2H ~7.0
Ethoxy (-CHs) ~1.2 Triplet 3H ~7.0
Silyl-Methyl (Si-

Y yi( ~0.6 Singlet 3H

CHs)

Interpretation of the *'H NMR Spectrum
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The predicted spectrum provides a clear fingerprint of the molecule's structure.

Phenyl Protons (7.20 - 7.60 ppm): The ten protons on the two phenyl rings are significantly
deshielded by the aromatic ring current, causing them to resonate in the characteristic
downfield region. The complex splitting pattern (multiplet) arises from coupling between
ortho, meta, and para protons.

Ethoxy Methylene Protons (~3.8 ppm): These protons are adjacent to an electron-
withdrawing oxygen atom, which deshields them and shifts their signal downfield.[7] The
signal appears as a quartet due to spin-spin coupling with the three neighboring methyl
protons (n+1 rule, 3+1=4).

Ethoxy Methyl Protons (~1.2 ppm): These protons are further from the electronegative
oxygen and thus appear at a more upfield chemical shift. The signal is a triplet because it is
coupled to the two adjacent methylene protons (n+1 rule, 2+1=3).

Silyl-Methy! Protons (~0.6 ppm): The methyl group directly attached to the silicon atom is the
most shielded, appearing furthest upfield. Silicon is less electronegative than carbon, leading
to this characteristic high-field shift. The signal is a singlet as there are no adjacent protons
to couple with.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of ethoxy(methyl)diphenylsilane in
~0.7 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube. CDCls is a
common choice due to its excellent solvency for nonpolar to moderately polar compounds.

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
¢ Acquisition Parameters:

o Set the spectral width to encompass a range of -1 to 10 ppm.

o Use a standard pulse sequence (e.g., zg30).

o Acquire 16-32 scans to ensure a good signal-to-noise ratio.
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» Referencing: Calibrate the chemical shifts to the residual solvent peak of CDCls at 6 7.26
ppm.[8] Alternatively, tetramethylsilane (TMS) can be used as an internal standard at & 0.00

ppm.[8]
13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a
proton-decoupled spectrum, each unique carbon atom typically gives a single peak.

Data Summary

Table 3: Predicted *C NMR Spectroscopic Data (100 MHz, CDClIs)

Carbon Assignment Predicted Chemical Shift (6, ppm)
Phenyl (Ar-C-Si) ~134

Phenyl (Ar-C-H) 128 - 135

Ethoxy (-O-CHz-) ~59

Ethoxy (-CH3) ~18

Silyl-Methy! (Si-CHs) ~-4

Interpretation of the **C NMR Spectrum

e Phenyl Carbons (128 - 135 ppm): The aromatic carbons resonate in the typical downfield
region for sp2-hybridized carbons. Multiple signals are expected due to the different
electronic environments of the ipso (carbon attached to Si), ortho, meta, and para carbons.
The ipso-carbon, directly attached to silicon, is expected around 134 ppm.

o Ethoxy Methylene Carbon (~59 ppm): Similar to its attached protons, this carbon is
deshielded by the adjacent oxygen atom, causing it to appear downfield relative to a
standard alkane.[9]

o Ethoxy Methyl Carbon (~18 ppm): This terminal methyl carbon is found in the typical aliphatic
region of the spectrum.[9]
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 Silyl-Methyl Carbon (~ -4 ppm): The most notable feature is the upfield chemical shift of the
methyl carbon directly bonded to silicon.[8][9] This is a highly characteristic peak for
methylsilanes and is a result of the lower electronegativity of silicon compared to carbon.

Experimental Protocol: **C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR analysis.

e Instrument Setup: Acquire the spectrum on a 100 MHz (or corresponding frequency for the

available spectrometer) NMR instrument.
e Acquisition Parameters:

o Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for

each carbon.
o Set the spectral width from -10 to 220 ppm to ensure all signals are captured.

o Alonger acquisition time or a higher number of scans (e.g., 1024) is typically required due
to the low natural abundance of the 13C isotope.

o Referencing: Calibrate the chemical shifts to the central peak of the CDCls triplet at & 77.16
ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Data Summary

Table 4: Principal IR Absorption Bands
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Vibrational Mode

Wavenumber (cm~12) Intensity .

Assignment
3070 - 3050 Medium Aromatic C-H Stretch
2975 - 2850 Strong Aliphatic C-H Stretch
~1430 Strong Si-Phenyl (Si-CesHs) Stretch
~1260 Strong Si-CHs Symmetric Bending
1100 - 1080 Very Strong, Broad Asymmetric Si-O-C Stretch
~800 Strong Si-C Stretch
230 - 690 Strong C-H Out-of-Plane Bend

(Monosubstituted Benzene)

Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the key functional groups.

e Si-O-C Stretch (1100 - 1080 cm~1): The most prominent feature in the spectrum is a very
strong and broad absorption band characteristic of the asymmetric Si-O-C linkage in
alkoxysilanes.[9][10] This peak is a crucial diagnostic tool for confirming the presence of the
ethoxy group on the silicon atom.

e C-H Stretches (3070-2850 cm~1): Two distinct regions for C-H stretching are visible. The
peaks above 3000 cm~! are characteristic of C-H bonds on the aromatic rings, while the
strong absorptions below 3000 cm~* are due to the methyl and methylene groups of the
ethoxy and silyl-methyl moieties.

e Si-Phenyl and Si-Methyl Vibrations (~1430 and ~1260 cm~1): The absorptions around 1430
cm~! are characteristic of the Si-phenyl bond, and the peak near 1260 cm~1 is indicative of
the symmetric bending (umbrella mode) of the methyl group attached to silicon.

e Aromatic Bending (730 - 690 cm~1): Strong bands in this region correspond to the out-of-
plane bending of the C-H bonds on the two monosubstituted phenyl rings, providing further
confirmation of their presence.
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Experimental Protocol: IR Spectroscopy

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a
diamond Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for liquid
samples, requiring minimal preparation.[9]

o Sample Application: Place a single drop of neat ethoxy(methyl)diphenylsilane directly onto
the ATR crystal.

o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract
atmospheric (COz, H20) and instrument-related absorptions.

o Record the sample spectrum in the range of 4000 to 400 cm™1.
o Co-add 16 or 32 scans at a resolution of 4 cm~* to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules and their fragments. It is used to determine the molecular weight

and deduce the structure of a compound.

Data Summary

Table 5: Predicted Key Mass Spectrometry Fragments (Electron lonization)

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://pdf.benchchem.com/37/Spectroscopic_characterization_of_Diethoxymethylsilane_NMR_IR_Mass_Spec.pdf
https://www.benchchem.com/product/b158615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted
ml/z Formula Notes
Fragment lon

242 [M]*+ [C15H180SI]* Molecular lon
] Loss of the silyl-
227 [M - CHs]* [C14H150SI]*
methyl group
] Loss of the ethoxy
197 [M - OCH2CHs]* [C13H13Si]*
group
) Loss of a phenyl
183 [M - CeHs]* [CoH130SI]*
group
Fragment from [M -
165 [C12HoSI]+ [C12HoSI]+ OCH2CHs]* after Hz
loss
77 [CeHs]* [CeHs]* Phenyl cation

Interpretation of the Mass Spectrum

Electron lonization (EI) is expected to produce a distinct fragmentation pattern.

e Molecular lon ([M]*, m/z 242): The presence of a peak at m/z 242 confirms the molecular
weight of the compound.[11]

e Loss of Methyl ([M - CHs]*, m/z 227): A common initial fragmentation pathway for
methylsilanes is the loss of the methyl radical, leading to a stable silylium cation. This peak is
often prominent.

e Loss of Ethoxy ([M - OCH2CHs]*, m/z 197): Cleavage of the Si-O bond results in the loss of
an ethoxy radical, yielding the diphenylmethylsilylium cation. This is a very stable and
typically abundant fragment.

e Loss of Phenyl ([M - CeHs]*, m/z 183): Cleavage of a Si-phenyl bond leads to the loss of a
phenyl radical.
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Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

 Instrumentation: Use a mass spectrometer with an Electron lonization (EI) source, coupled
with a Gas Chromatography (GC) system for sample introduction (GC-MS).

e GC Separation:

o Inject a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) into the
GC.

o Use a standard nonpolar capillary column (e.g., DB-5ms).

o Employ a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure
volatilization and separation from any impurities.

e MS Detection:

o Set the El source energy to 70 eV, the standard for generating reproducible fragmentation
patterns.

o Scan a mass range from m/z 40 to 400 to detect the molecular ion and all significant

fragments.
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Conclusion

The spectroscopic analysis of ethoxy(methyl)diphenylsilane provides a complete and self-
consistent structural confirmation. *H and 3C NMR precisely map the proton and carbon
environments, highlighting the characteristic upfield shifts associated with groups bonded to
silicon. IR spectroscopy confirms the presence of key functional groups, particularly the strong
Si-O-C and Si-phenyl absorptions. Finally, mass spectrometry validates the molecular weight
and reveals a predictable fragmentation pattern dominated by the cleavage of substituents
from the silicon center. Together, these techniques offer a powerful and essential toolkit for any
scientist working with this versatile organosilane reagent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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